molecular formula C10H17NO3 B2706411 Ethyl 3-(4-oxopiperidin-1-yl)propanoate CAS No. 174774-90-4

Ethyl 3-(4-oxopiperidin-1-yl)propanoate

Cat. No. B2706411
Key on ui cas rn: 174774-90-4
M. Wt: 199.25
InChI Key: KYBGYVYGAHECAE-UHFFFAOYSA-N
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Patent
US05753670

Procedure details

4-Piperidinone (10.0 g, 73.7 mmol) and potassium carbonate (30.6 g, 221 mmol) were added to N,N-dimethylformamide (100 ml), and ethyl 3-bromopropionate (10.0 ml, 78.0 mmol) was added. The mixture was stirred at 60° C. for 4.5 hours. The reaction mixture was filtrated and the filtrate was added with a saturated aqueous sodium hydrogencarbonate solution (150 ml). The mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. After filtration, low boiling matters were distilled away from the filtrate under reduced pressure and the residue was purified by silica gel column chromatography (chloroform/methanol=19/1) to give 9.70 g of ethyl 3-(4-oxopiperidino)propionate as a pale-yellow oil (66%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18]>CN(C)C=O>[O:7]=[C:4]1[CH2:5][CH2:6][N:1]([CH2:15][CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:2][CH2:3]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
30.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
BrCCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
ADDITION
Type
ADDITION
Details
the filtrate was added with a saturated aqueous sodium hydrogencarbonate solution (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration, low boiling matters
DISTILLATION
Type
DISTILLATION
Details
were distilled away from the filtrate under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (chloroform/methanol=19/1)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
O=C1CCN(CC1)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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